molecular formula C15H14N2O2S2 B2834894 N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 942007-06-9

N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide

Cat. No.: B2834894
CAS No.: 942007-06-9
M. Wt: 318.41
InChI Key: PXLDWUYPAOJRGP-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide ( 942007-06-9) is a synthetic organic compound with the molecular formula C 15 H 14 N 2 O 2 S 2 and a molecular weight of 318.41 g/mol . This structurally unique molecule features a thiophene core functionalized with a cyano group, linked via a propanamide chain to a 4-methoxyphenylsulfanyl moiety . This specific combination of electron-withdrawing and electron-donating groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is offered with a minimum purity of 90% and is intended for research applications such as use as a synthetic building block, in method development, and for the exploration of structure-activity relationships (SAR) . Its structure suggests potential for further derivatization and investigation in various biochemical contexts. Researchers value this compound for its well-defined molecular architecture, which ensures consistent performance in complex synthetic pathways. Handling Note: this compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-19-12-2-4-13(5-3-12)20-9-7-14(18)17-15-11(10-16)6-8-21-15/h2-6,8H,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLDWUYPAOJRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Sulfanylpropanamide Moiety: This can be achieved through thiol-ene reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the cyano group or other functional groups.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures to N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide exhibit significant anti-inflammatory properties. In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the inflammatory pathway. This suggests potential therapeutic applications in treating conditions such as arthritis and asthma .

Cancer Research

The unique structural characteristics of this compound position it as a candidate for cancer research. Similar compounds have been investigated for their ability to inhibit tumor growth and metastasis through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies have indicated promising results, warranting further investigation into its anticancer potential .

Neuropharmacology

Given its chemical structure, this compound may also be beneficial in neuropharmacological applications. Early studies suggest potential neuroprotective effects that could aid in the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting neuroinflammation pathways .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized to confirm the structure and purity of the compound.

In Silico Studies

Molecular docking studies have shown that this compound binds effectively to the active site of 5-lipoxygenase, reinforcing its potential as a therapeutic agent against inflammatory diseases. The binding affinity and interaction dynamics observed in these studies highlight the importance of further structure optimization for enhanced efficacy .

Case Studies

  • Anti-inflammatory Potency Evaluation : A study evaluated the anti-inflammatory potency of similar compounds through molecular docking, revealing significant inhibition potential against 5-lipoxygenase, suggesting a pathway for developing new anti-inflammatory drugs .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds with similar frameworks exhibit cytotoxic effects, leading to decreased cell viability and increased apoptosis rates .

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs in the evidence share a propanamide backbone but differ in substituents, influencing their physicochemical and biological profiles. Key comparisons include:

Compound Name/ID (Source) Molecular Formula Molecular Weight (g/mol) Substituents (Amide N) Sulfanyl Group Melting Point (°C) Notable Properties
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide (Hypothetical) C₁₅H₁₃N₃O₂S₂ (estimated) ~355.42 3-cyanothiophen-2-yl 4-methoxyphenyl N/A High polarity (cyano group), moderate lipophilicity
8d () C₁₅H₁₄N₄O₂S₂ 362.43 1,3-thiazol-2-yl 5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl 135–136 Buff amorphous solid; IR peaks at 1685 cm⁻¹ (C=O)
7k () C₂₄H₂₇ClN₄O₄S₂ 535.07 2-ethylphenyl 5-(4-chlorophenylsulfonylpiperidinyl)-1,3,4-oxadiazol-2-yl 66–68 Brown crystalline solid; EIMS m/z 535 [M+H]⁺
11 () C₁₇H₁₅N₃O₂S₂ 357.45 Benzo[d]thiazol-2-yl 3-(4-methoxyphenyl) N/A Synthesized via PCl₃ catalysis; 59% yield
7m () C₂₅H₂₉ClN₄O₄S₂ 549.10 2-ethyl-6-methylphenyl 5-(4-chlorophenylsulfonylpiperidinyl)-1,3,4-oxadiazol-2-yl 64–66 White amorphous solid; distinct ¹H-NMR shifts

Key Observations:

  • Sulfanyl Group Diversity : The 4-methoxyphenylsulfanyl group differs from oxadiazole-based sulfanyl groups (e.g., 8d, 7k), which are often associated with enhanced π-π stacking in biological targets .
  • Molecular Weight : The user’s compound (~355 g/mol) is smaller than piperidine-containing analogs (e.g., 7k at 535 g/mol), suggesting better bioavailability .

Biological Activity

N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide, with CAS Number 942007-06-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C₁₅H₁₄N₂O₂S₂
  • Molecular Weight: 302.41 g/mol

The compound features a thiophene ring with a cyano group and a propanamide moiety that includes a methoxyphenyl sulfanyl substituent. This unique structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate protein-protein interactions (PPIs) and influence cellular pathways associated with oxidative stress and inflammation.

  • Nrf2 Pathway Modulation:
    • The compound may inhibit the Keap1-Nrf2 interaction, which is crucial in regulating the cellular defense against oxidative stress. By disrupting this interaction, it can lead to increased expression of antioxidant enzymes, thereby providing protective effects against oxidative damage .
  • Potential Antioxidant Activity:
    • Compounds that affect the Nrf2 pathway are of interest for their therapeutic potential in diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .

In Vitro Studies

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, indicating that modifications to the thiophene and phenyl groups can significantly alter biological potency. For instance, variations in substituents on the phenyl ring have shown to enhance binding affinity to target proteins involved in oxidative stress response .

Case Studies

  • Oxidative Stress Response:
    • In a study examining various thiophene derivatives, this compound demonstrated significant inhibition of the Keap1-Nrf2 PPI in cell-based assays, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .
  • Anti-inflammatory Effects:
    • Another investigation reported that compounds with similar structures exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines in macrophage models, hinting at the possible applications of this compound in treating inflammatory diseases .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameTarget InteractionBiological ActivityReference
This compoundKeap1-Nrf2 PPIAntioxidant, Anti-inflammatory
Related Compound AKeap1-Nrf2 PPIModerate Antioxidant
Related Compound BOther TargetsLow Activity

Q & A

Q. What are the common synthetic routes for N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A primary route starts with a thiophene derivative (e.g., 3-cyanothiophen-2-amine), followed by sulfanyl group introduction via nucleophilic substitution with 4-methoxyphenyl thiol. The propanamide moiety is formed through amidation using activated carboxylic acid derivatives (e.g., propanoyl chloride). Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Catalysts : Base catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and amide bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 359.4 for C15_{15}H13_{13}N2_2O2_2S2_2) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELXL for refinement .

Q. What initial biological screening approaches evaluate its therapeutic potential?

Common assays include:

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
  • Enzyme inhibition : Testing against kinases or proteases via fluorometric/colorimetric substrates .
  • Anti-inflammatory screening : COX-2 inhibition measured by ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from structural analogs with subtle substituent variations. For example:

Substituent ModificationBiological Activity ShiftSource
Nitro group on phenyl ringEnhanced anticancer activity
Methoxy vs. ethoxy groupsAltered COX-2 selectivity
Cyanothiophene vs. methylfuranReduced cytotoxicity
Methodology : Conduct structure-activity relationship (SAR) studies with systematic substituent variations and parallel bioassays .

Q. What strategies optimize the compound’s stability under varying conditions?

Stability studies should assess:

  • pH sensitivity : Monitor degradation via HPLC in buffers (pH 3–9) .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures .
  • Light exposure : UV-Vis spectroscopy tracks photodegradation of the cyanothiophene moiety . Key finding : The sulfanyl group is prone to oxidation; adding antioxidants (e.g., BHT) improves shelf life .

Q. How is X-ray crystallography with SHELXL employed in structural analysis?

SHELXL refines diffraction data by:

  • Twinned data handling : Uses HKLF5 format for high-resolution datasets .
  • Hydrogen placement : Automated riding models or difference Fourier maps .
  • Validation tools : R-factor and electron density maps (e.g., Fo-Fc) ensure model accuracy . Example: A related propanamide derivative showed a planar amide bond (torsion angle < 5°), confirmed via SHELXL refinement .

Q. What computational methods predict interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates binding to adenosine A2B receptors using the compound’s sulfanyl group as a key pharmacophore .
  • Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Predict logP and bioavailability using substituent electronic parameters (e.g., Hammett constants) .

Q. How to design SAR studies focusing on substituent effects?

Stepwise approach :

  • Core structure retention : Maintain the propanamide backbone and cyanothiophene .
  • Variable substituents : Modify the 4-methoxyphenyl group (e.g., halogens, nitro, alkyl chains) .
  • Parallel synthesis : Use combinatorial chemistry to generate analogs .
  • Bioassay correlation : Rank substituents by IC50_{50} values in target assays .

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